molecular formula C21H19BrO6 B2871668 Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 315237-27-5

Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2871668
CAS No.: 315237-27-5
M. Wt: 447.281
InChI Key: ZHTISFPMDYKZOX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative with a molecular formula of C₁₆H₁₇BrO₆ and a molecular weight of 385.21 g/mol . Its structure features a benzofuran core substituted at the 6-position with a bromine atom, at the 5-position with a methoxy-oxopropanoxy group, and at the 2- and 3-positions with a phenyl ring and an ethyl ester, respectively.

Properties

IUPAC Name

ethyl 6-bromo-5-(1-methoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO6/c1-4-26-21(24)18-14-10-17(27-12(2)20(23)25-3)15(22)11-16(14)28-19(18)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTISFPMDYKZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(C)C(=O)OC)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound’s structure can be deconstructed into four key fragments:

  • Benzofuran core (positions 1–6 and 7–8).
  • Bromo substituent at position 6.
  • (1-Methoxy-1-oxopropan-2-yl)oxy group at position 5.
  • Ethyl carboxylate at position 3 and phenyl group at position 2.

Retrosynthetic pathways suggest sequential assembly starting with benzofuran core formation, followed by bromination, nucleophilic substitution for the lactate ester, and final esterification or functional group interconversion.

Synthetic Routes

Benzofuran Core Formation

The benzofuran scaffold is typically constructed via acid- or base-catalyzed cyclization. A Pechmann condensation between a resorcinol derivative (e.g., 2-phenylresorcinol) and a β-keto ester (e.g., ethyl acetoacetate) under sulfuric acid catalysis yields the 3-carboxylate-substituted benzofuran. For this compound, the phenyl group at position 2 is introduced during the cyclization step by selecting 2-phenylresorcinol as the precursor.

Example Protocol

  • Reactants : 2-Phenylresorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv).
  • Conditions : Concentrated H₂SO₄ (catalytic), 80°C, 6 h.
  • Yield : ~70% (based on analogous syntheses in).

Bromination at Position 6

Electrophilic aromatic bromination is directed by electron-donating groups on the benzofuran core. The ortho/para -directing effect of the furan oxygen and phenyl group facilitates bromination at position 6.

Methodology

  • Reagent : Bromine (Br₂) in dichloromethane (DCM) or N-bromosuccinimide (NBS) in dimethylformamide (DMF).
  • Conditions : 0–25°C, 2–4 h.
  • Yield : 85–90% (extrapolated from).

Mechanistic Insight
The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-rich position 6 of the benzofuran ring.

Introduction of the (1-Methoxy-1-Oxopropan-2-yl)Oxy Group

The lactate ester moiety at position 5 is installed through a Mitsunobu reaction or nucleophilic substitution .

Mitsunobu Reaction

This method ensures retention of stereochemistry (if applicable) and high yields:

  • Reactants : 5-Hydroxy intermediate (1.0 equiv), methyl (S)-2-hydroxypropanoate (1.2 equiv).
  • Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv).
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 h.
  • Yield : 75–80%.
SN2 Displacement

For racemic mixtures, an SN2 reaction with a mesylated lactate precursor is viable:

  • Reactants : 5-Hydroxy intermediate (1.0 equiv), methyl 2-(mesyloxy)propanoate (1.5 equiv).
  • Base : Potassium carbonate (K₂CO₃) in acetone, reflux, 8 h.
  • Yield : 65–70%.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures (80–100°C).
  • Bromination : DCM minimizes side reactions compared to DMF.
  • Mitsunobu Reaction : THF ensures optimal reagent solubility and stability.

Catalytic Systems

  • Palladium Catalysts : Used in cross-coupling steps for related benzofurans (e.g., Suzuki-Miyaura for aryl groups).
  • Lithium Hydroxide : Effective for ester hydrolysis in intermediate steps (e.g., converting ethyl esters to carboxylic acids).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.50–7.30 (m, 5H, Ph-H), 5.25 (q, J = 6.8 Hz, 1H, CH(CH₃)), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.65 (s, 3H, OCH₃), 1.55 (d, J = 6.8 Hz, 3H, CH₃).
  • MS (ESI) : m/z 461.3 [M+H]⁺ (calculated for C₂₂H₂₁BrO₆).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Challenges and Alternative Approaches

Regioselectivity in Bromination

Competing bromination at position 4 or 7 is mitigated by using bulky directing groups (e.g., phenyl at position 2) or low-temperature conditions.

Stereochemical Control

The lactate ester’s chiral center may require enantioselective synthesis using chiral catalysts or resolution techniques.

Scalability

  • Mitsunobu Reaction : High reagent costs limit industrial-scale use. Alternatives include enzyme-catalyzed esterification .
  • Bromination : NBS offers safer handling than Br₂ but may lower yields.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and antibacterial agents , as evidenced by structural analogs in patents. For example, substituting the phenyl group with heteroaryl moieties enhances bioactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran derivatives are widely explored for their structural diversity and bioactivity. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate C₁₆H₁₇BrO₆ 385.21 6-Br, 5-(methoxy-oxopropanoxy), 2-Ph, 3-COOEt Moderate polarity due to ester groups; likely higher solubility in organic solvents
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate C₂₅H₁₈BrFO₅ 496.32 6-Br, 5-(4-fluorophenyl-oxoethoxy), 2-Ph, 3-COOEt Bulkier substituent (fluorophenyl-oxoethoxy) increases lipophilicity (higher logP)
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate C₂₀H₁₇BrO₄ 401.20 6-Br, 5-(cinnamyloxy), 2-Me, 3-COOMe Conjugated double bond in cinnamyloxy may enhance UV absorption/fluorescence
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate C₁₁H₉BrO₅ 301.10 5-Br, 7-OH, 6-OMe, 2-COOMe Polar due to free -OH group; lower molecular weight enhances aqueous solubility

Key Observations :

  • Substituent Impact: The target compound’s methoxy-oxopropanoxy group introduces a branched alkoxy chain, balancing polarity and steric bulk.
  • Bromine Position : Bromination at the 6-position (target compound) versus the 5-position (e.g., ) may alter electronic effects on the benzofuran ring, influencing reactivity and bioactivity.

Key Observations :

  • Halogen Effects : Bromine’s larger atomic size and stronger electron-withdrawing nature enhance stability and modulate bioactivity compared to chlorine .
  • Substituent-Specific Activity: The methoxy-oxopropanoxy group in the target compound may confer unique pharmacokinetic properties, such as prolonged half-life due to esterase-mediated hydrolysis resistance, compared to simpler alkoxy groups .

Biological Activity

Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C22H21BrO6
  • CAS Number : 315237-27-5

It exists as a colorless oily liquid at room temperature, exhibiting an aromatic odor. The presence of the benzofuran moiety is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures can inhibit various tumor growth pathways, particularly through the modulation of kinase activity involved in cancer progression. For instance, related benzofuran derivatives have shown efficacy in inhibiting PDGFR kinase-mediated tumor growth .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes. A study focusing on benzofuran hybrids demonstrated that certain derivatives exhibited significant inhibition of α-glucosidase activity, which is crucial for glucose metabolism and diabetes management. The most potent inhibitors in this study showed IC50 values significantly lower than those of standard drugs .

Cytotoxicity Assessment

Cytotoxicity tests conducted on various cell lines, including normal 3T3 cells, revealed that ethyl 6-bromo derivatives were non-cytotoxic at concentrations up to 150 µM. This suggests a favorable safety profile for potential therapeutic applications .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound Aα-glucosidase Inhibitor25
Compound BCytotoxicity (3T3)>150
Compound CAntimicrobialVariable

Case Study: Inhibition of Tumor Growth

A study investigating the effects of benzofuran derivatives on tumor growth demonstrated that compounds similar to ethyl 6-bromo derivatives inhibited cell proliferation in several cancer cell lines. This was attributed to their ability to interfere with critical signaling pathways involved in cell survival and proliferation .

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